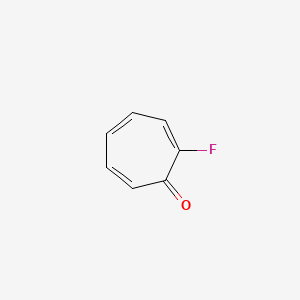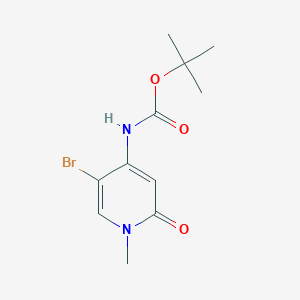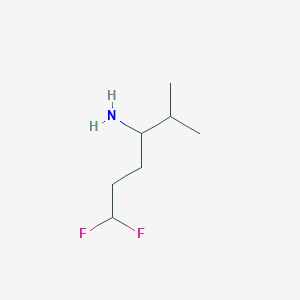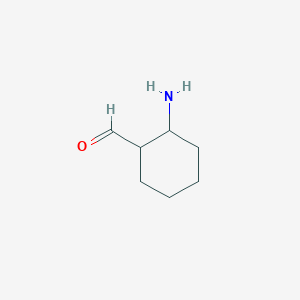
2-Aminocyclohexanecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminocyclohexanecarbaldehyde is an organic compound that features both an amine group and an aldehyde group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Aminocyclohexanecarbaldehyde can be synthesized through several methods. One common approach involves the reduction of 2-nitrocyclohexanecarbaldehyde using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of cyclohexanone with ammonia or a primary amine, followed by oxidation to form the aldehyde group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Aminocyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, anhydrides, and other electrophiles.
Major Products Formed
Oxidation: 2-Aminocyclohexanecarboxylic acid.
Reduction: 2-Aminocyclohexanemethanol.
Substitution: Various amides, imines, and other derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Aminocyclohexanecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-Aminocyclohexanecarbaldehyde involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarbaldehyde: Lacks the amine group, making it less versatile in chemical reactions.
2-Aminocyclohexanol: Contains an alcohol group instead of an aldehyde, leading to different reactivity.
Cyclohexylamine: Lacks the aldehyde group, limiting its applications in certain synthetic pathways .
Uniqueness
2-Aminocyclohexanecarbaldehyde is unique due to the presence of both an amine and an aldehyde group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
2-aminocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C7H13NO/c8-7-4-2-1-3-6(7)5-9/h5-7H,1-4,8H2 |
Clave InChI |
UJFRWJGOZPIOLJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide](/img/structure/B13507913.png)
![rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B13507919.png)
![1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid](/img/structure/B13507924.png)
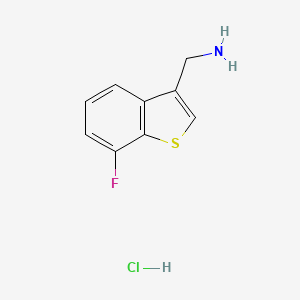

![1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylicacidhydrochloride](/img/structure/B13507935.png)
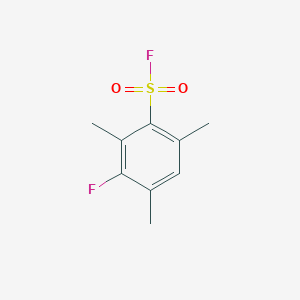
![1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13507944.png)
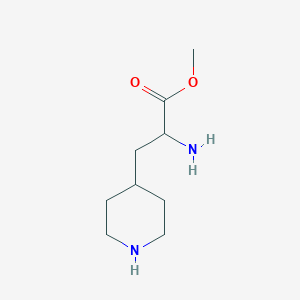
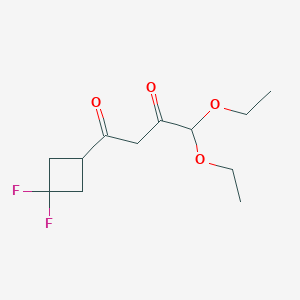
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13507957.png)
